- Electrochemical Radical Borylation of Aryl IodidesChinese Journal of Chemistry, 2019, 37(4), 347-351,
Cas no 935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide structure](https://fr.kuujia.com/scimg/cas/935660-75-6x500.png)
935660-75-6 structure
Nom du produit:N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Numéro CAS:935660-75-6
Le MF:C19H22BNO3
Mégawatts:323.193885326386
MDL:MFCD14706697
CID:822351
PubChem ID:16125107
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
- N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-benzamide
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide
- AX8163853
- Y6586
- N-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)benzamide
- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (ACI)
- SCHEMBL257797
- C77216
- 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester
- MFCD14706697
- CS-0153856
- DA-40378
- DS-12803
- DTXSID50583111
- C19H22BNO3
- 935660-75-6
- AKOS015919115
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
-
- MDL: MFCD14706697
- Piscine à noyau: 1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)
- La clé Inchi: BRERQYZGASSZJR-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC=CC=1)NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1
Propriétés calculées
- Qualité précise: 323.1692737g/mol
- Masse isotopique unique: 323.1692737g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 3
- Complexité: 436
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 47.6
Propriétés expérimentales
- Dense: 1.13
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 100mg |
¥84.0 | 2024-04-17 | |
Chemenu | CM134731-5g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 5g |
$604 | 2022-08-31 | |
abcr | AB491729-1 g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide; . |
935660-75-6 | 1g |
€260.70 | 2023-04-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTCY047-10G |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
935660-75-6 | 95% | 10g |
¥ 3,874.00 | 2023-04-12 | |
Fluorochem | 225263-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 250mg |
£53.00 | 2022-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 250mg |
¥138.0 | 2024-04-17 | |
Alichem | A019119818-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 1g |
$162.74 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH293-200mg |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
935660-75-6 | 95+% | 200mg |
460.0CNY | 2021-07-13 | |
TRC | N072195-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 100mg |
$ 180.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224496-10g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 10g |
¥3705.00 | 2024-04-24 |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 3 h, 65 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
Référence
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by ComputationAngewandte Chemie, 2018, 57(51), 16721-16726,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 15 h, rt
Référence
- Preparation of novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives as BTK inhibitor and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Référence
- Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase InhibitorJournal of Medicinal Chemistry, 2007, 50(7), 1584-1597,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 0 °C; overnight, rt
Référence
- Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3Journal of Medicinal Chemistry, 2022, 65(19), 13094-13111,
Synthetic Routes 6
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 4 h, rt → 65 °C; 65 °C → 75 °C; 75 °C → 50 °C
1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
Référence
- A process for the preparation of niraparib, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ; 18 h, 90 °C
Référence
- Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl ElectrophilesChemistry - A European Journal, 2016, 22(52), 18752-18755,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 16 h, rt
Référence
- Weakly conjugated bacteriochlorin-bacteriochlorin dyad: Synthesis and photophysical propertiesJournal of Porphyrins and Phthalocyanines, 2021, 25, 724-733,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
Référence
- Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond FormationOrganic Letters, 2020, 22(3), 879-883,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt; 1.5 h, 40 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt
Référence
- para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum CatalysisJournal of the American Chemical Society, 2016, 138(44), 14699-14704,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
Référence
- Preparation of arylboronates as inhibitors of fatty acid amide hydrolase, World Intellectual Property Organization, , ,
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Raw materials
- 1-(Tosyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzene
- N-(4-iodophenyl)Benzamide
- p-(Benzoylamino)benzoic Acid
- Benzamide
- 2,3-Dimethylbutane-2,3-diol
- Benzoic acid
- Bis(pinacolato)diborane
- 4-Aminophenylboronic acid pinacol ester
- 4-Benzamidophenylboronic acid
- Benzoyl chloride
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Preparation Products
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Littérature connexe
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

Pureté:99%/99%
Quantité:10g/5g
Prix ($):747.0/414.0